molecular formula C42H82O2 B12741335 Tetracosanyl oleate CAS No. 87657-53-2

Tetracosanyl oleate

Cat. No.: B12741335
CAS No.: 87657-53-2
M. Wt: 619.1 g/mol
InChI Key: XHRAFGOIXPPUNV-ITYLOYPMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tetracosanyl oleate can be synthesized through the esterification of tetracosanol with oleic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond . The reaction conditions often include temperatures ranging from 60°C to 100°C and may require several hours to complete.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to enhance yield and purity. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to streamline the esterification process and reduce the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

Tetracosanyl oleate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tetracosanyl oleate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tetracosanyl oleate involves its interaction with lipid membranes and proteins. It can integrate into lipid bilayers, affecting membrane fluidity and stability. The compound may also interact with specific proteins, modulating their activity and influencing cellular processes . The exact molecular targets and pathways involved are still under investigation, but its role in lipid metabolism and membrane dynamics is well-documented .

Comparison with Similar Compounds

Similar Compounds

  • Tetracosanyl palmitate
  • Tetracosanyl stearate
  • Tetracosanyl linoleate

Comparison

Tetracosanyl oleate is unique due to its unsaturated oleic acid component, which imparts different physical and chemical properties compared to its saturated counterparts like tetracosanyl palmitate and tetracosanyl stearate. The presence of the double bond in oleic acid affects the compound’s melting point, solubility, and reactivity, making it distinct in various applications .

Properties

CAS No.

87657-53-2

Molecular Formula

C42H82O2

Molecular Weight

619.1 g/mol

IUPAC Name

tetracosyl (Z)-octadec-9-enoate

InChI

InChI=1S/C42H82O2/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-24-25-27-29-31-33-35-37-39-41-44-42(43)40-38-36-34-32-30-28-26-18-16-14-12-10-8-6-4-2/h18,26H,3-17,19-25,27-41H2,1-2H3/b26-18-

InChI Key

XHRAFGOIXPPUNV-ITYLOYPMSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

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